molecular formula C20H26N2O3 B5560081 (1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5560081
M. Wt: 342.4 g/mol
InChI Key: AMVKAJSEJMZZMV-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, characterized by a complex diazabicyclo nonane structure, finds relevance in the domain of organic chemistry due to its unique chemical and physical properties. The scaffold of 3,7-diazabicyclo[3.3.1]nonane and related structures have been extensively studied for their interactions with various receptors, demonstrating the importance of such frameworks in medicinal chemistry and receptor binding studies (Eibl et al., 2013).

Synthesis Analysis

The synthesis of diazabicyclo nonanes involves intricate steps, including transformations and cyclizations that yield the desired bicyclic structures. For instance, specific transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been explored, showcasing the complexity and versatility of the synthetic routes available for such compounds (Nikit-skaya et al., 1970).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes, characterized by specific stereochemistry and functional group placement, plays a crucial role in their chemical behavior and interaction with biological targets. Studies on the molecular structure, stereochemistry, and conformational preferences of similar compounds have provided insights into their structural complexity and potential biological relevance (Akila et al., 2015).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. For instance, the synthesis and characterization of N-acyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes highlight the chemical reactivity and the influence of structural modifications on their properties (Ponnuswamy et al., 2016).

Physical Properties Analysis

The physical properties of diazabicyclo nonanes, including melting points, solubility, and crystalline structure, are influenced by their molecular composition and structure. Research into the conformations and structural analysis of derivatives provides valuable information on the physical characteristics of these compounds and their potential utility in various applications (McCabe et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, are crucial for understanding the potential applications of diazabicyclo nonanes. Studies focusing on the synthesis, characterization, and interaction of these compounds with receptors elucidate their chemical behavior and potential for medicinal chemistry applications (Eibl et al., 2013).

Scientific Research Applications

Synthesis and Biological Activity

The complex bicyclic σ receptor ligands, including compounds with the (1S*,5R*) configuration, are synthesized from glutamate derivatives, displaying high σ1 receptor affinity. These compounds, particularly the methyl ethers, have shown significant cytotoxic activity against human tumor cell lines, such as the small cell lung cancer cell line A-427. This indicates a potential for these compounds to target specific cancer cells, with some of the methyl ethers stopping cell growth entirely at certain concentrations, suggesting a unique mechanism of action in these cell lines (Geiger et al., 2007).

Photosensitivity and Chemical Transformations

The synthesis and characterization of novel phenylacetyl amidines derived from 1,5-diazabicyclo[4.3.0]nonane demonstrate the potential for these compounds in developing photobase generators. Such compounds have applications in the field of photoresists and photolithography, indicating the versatility of the bicyclic framework for various chemical transformations and applications in material science (Feng Xiao-qin, 2014).

Receptor Affinity and Cytotoxicity

A series of 6,8-diazabicyclo[3.2.2]nonane derivatives bearing two aromatic moieties have been synthesized and tested for their affinity toward σ1 and σ2 receptors, as well as for their cytotoxic effects on human tumor cell lines. These studies underscore the potential for designing selective ligands that can both target specific receptors and exhibit potent cytotoxic effects against cancer cells, highlighting the therapeutic potential of such compounds (Holl et al., 2009).

Chemical Synthesis and Structural Analysis

The versatility of the 3,7-diazabicyclo[3.3.1]nonane scaffold in synthesizing ligands for nicotinic acetylcholine receptors (nAChRs) has been explored. By incorporating different hydrogen bond acceptor systems, compounds with higher affinities and selectivities for α4β2(∗) nAChRs were obtained. This research underscores the utility of the diazabicyclo[3.3.1]nonane scaffold in the design of ligands for neurotransmitter receptors, providing insights into developing more effective and selective nAChR modulators (Eibl et al., 2013).

properties

IUPAC Name

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13(23)21-10-14-6-7-17(12-21)22(11-14)20(24)18-8-15-4-3-5-16(15)9-19(18)25-2/h8-9,14,17H,3-7,10-12H2,1-2H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVKAJSEJMZZMV-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.